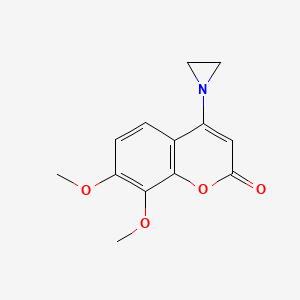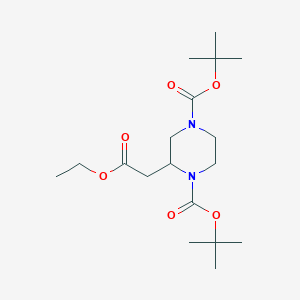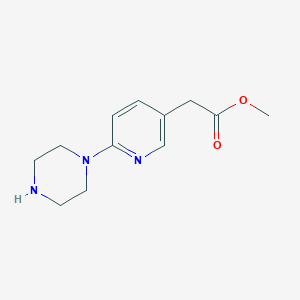
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol is a compound belonging to the quinazoline derivatives, which are known for their wide range of biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Méthodes De Préparation
The synthesis of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol typically involves several steps. One common method includes the reaction of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring . Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Analyse Des Réactions Chimiques
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .
Applications De Recherche Scientifique
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, thereby exerting its anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds share similar structural features but differ in their specific substituents and biological activities . For instance, erlotinib and gefitinib are well-known for their use in treating non-small cell lung cancer, while lapatinib is used for breast cancer . The unique combination of the amino and methoxy groups in this compound contributes to its distinct biological properties .
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
3-(2-amino-7-methoxyquinazolin-4-yl)phenol |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-5-6-12-13(8-11)17-15(16)18-14(12)9-3-2-4-10(19)7-9/h2-8,19H,1H3,(H2,16,17,18) |
Clé InChI |
ZTVVBBSHBGQZQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=NC(=N2)N)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















